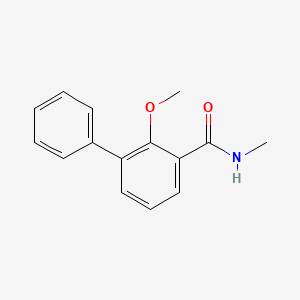![molecular formula C7H5Cl3OS B13963862 {[(Trichloromethyl)sulfanyl]oxy}benzene CAS No. 13400-05-0](/img/structure/B13963862.png)
{[(Trichloromethyl)sulfanyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Trichloromethyl)sulfanyl]oxy}benzene is a chemical compound with the molecular formula C7H5Cl3OS. It is known for its unique structure, which includes a benzene ring substituted with a trichloromethyl group and a sulfanyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trichloromethyl)sulfanyl]oxy}benzene typically involves the reaction of trichloromethyl sulfide with phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
{[(Trichloromethyl)sulfanyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used .
Aplicaciones Científicas De Investigación
{[(Trichloromethyl)sulfanyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(Trichloromethyl)sulfanyl]oxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- {[(Dichloromethyl)sulfanyl]oxy}benzene
- {[(Methylsulfanyl)oxy}benzene
- {[(Ethylsulfanyl)oxy}benzene
Uniqueness
{[(Trichloromethyl)sulfanyl]oxy}benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable for specialized applications .
Propiedades
Número CAS |
13400-05-0 |
|---|---|
Fórmula molecular |
C7H5Cl3OS |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
trichloromethylsulfanyloxybenzene |
InChI |
InChI=1S/C7H5Cl3OS/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
HKFGHOBXKMKZDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


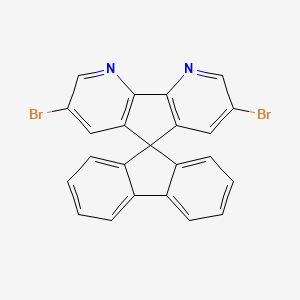
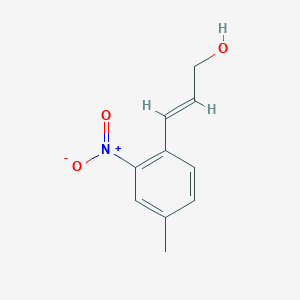
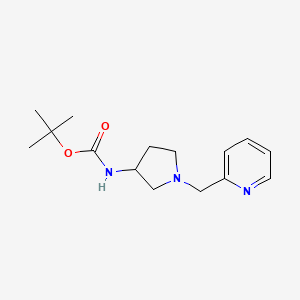
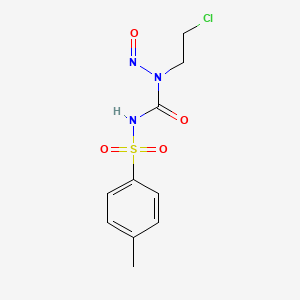
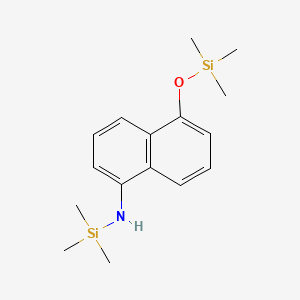
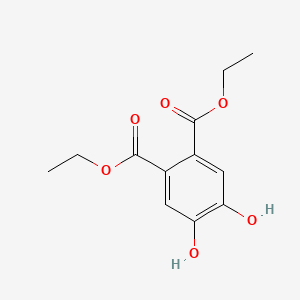
![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)
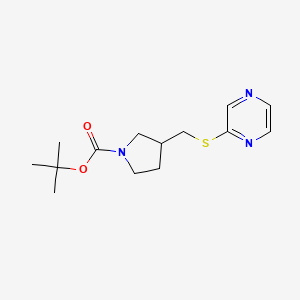
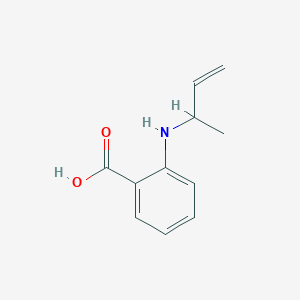
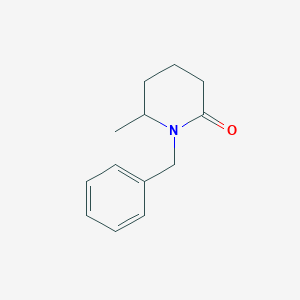
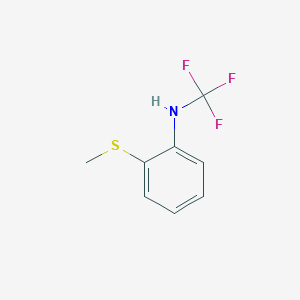
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
